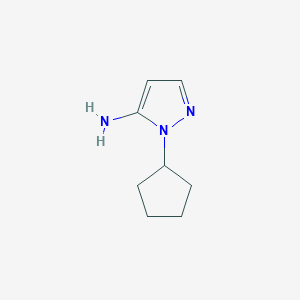

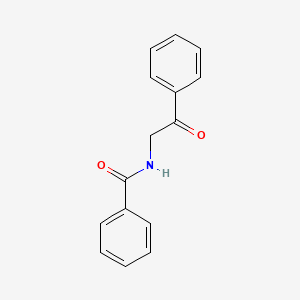

![molecular formula C15H13NO5 B1347464 Methyl 4-[(4-nitrobenzyl)oxy]benzoate CAS No. 62290-45-3](/img/structure/B1347464.png)

Methyl 4-[(4-nitrobenzyl)oxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

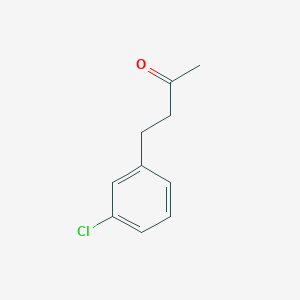

Methyl 4-[(4-nitrobenzyl)oxy]benzoate is a chemical compound with the molecular formula C15H13NO5 . It is an important organic intermediate for the synthesis of certain drugs .

Molecular Structure Analysis

The molecular structure of Methyl 4-[(4-nitrobenzyl)oxy]benzoate consists of two aromatic rings connected by an ester group and a nitro group . In a related compound, the two aromatic rings are almost normal to each other, forming a dihedral angle of 85.81° .Applications De Recherche Scientifique

Photochemical Release Properties

Methyl 4-[(4-nitrobenzyl)oxy]benzoate and related α-methyl nitrobenzyl compounds are known for their superior photochemical release properties. The synthesis of derivatives from 4-ethyl-3-nitro-benzoic acid, using an efficient oxidation process, provides insight into the potential for creating a broad array of nitrobenzyl protecting groups. These compounds demonstrate enhanced control in photochemical reactions, making them valuable for studies requiring precise release mechanisms of other substances upon light activation (Salerno & Cleaves, 2004).

Molecular Structure and Hydrogen Bonding

Studies on isomeric reaction products of methyl 4-[(4-nitrobenzyl)oxy]benzoate derivatives have revealed interesting aspects of molecular structure and hydrogen bonding. In one study, two isomeric compounds exhibited different hydrogen bonding patterns, with one forming complex sheets and the other forming chains of edge-fused rings. This structural variability highlights the compound's versatility in forming varied molecular assemblies, which can be useful in material science and crystal engineering (Portilla et al., 2007).

Catalytic Acylation

Methyl 4-[(4-nitrobenzyl)oxy]benzoate participates in catalytic acylation reactions to produce benzophenone derivatives with high yields. This showcases its role in synthetic chemistry, where it contributes to the efficient production of valuable chemical compounds. Such reactions are crucial for the synthesis of intermediates used in the development of pharmaceuticals and fine chemicals (Hwang, Prakash, & Olah, 2000).

Nitric Oxide Release

The compound has been explored as a part of water-soluble nitric oxide-releasing prodrugs. Derivatives of methyl 4-[(4-nitrobenzyl)oxy]benzoate, when modified to include nitric oxide (NO)-donating groups, have the potential to act as ASA (acetylsalicylic acid) prodrugs. These compounds demonstrate good water solubility and show promise in delivering NO in a controlled manner, combining anti-inflammatory effects with enhanced biocompatibility (Rolando et al., 2013).

Photocatalytic Oxidation

The compound and its derivatives are also utilized in photocatalytic oxidation processes. Such reactions are important for environmental and synthetic applications, where the transformation of alcohols into aldehydes using titanium dioxide under visible light irradiation has been demonstrated. This application is crucial for developing green chemistry solutions and for the synthesis of fine chemicals and intermediates (Higashimoto et al., 2009).

Safety And Hazards

While specific safety and hazard information for Methyl 4-[(4-nitrobenzyl)oxy]benzoate is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

methyl 4-[(4-nitrophenyl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)12-4-8-14(9-5-12)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPCMDAFOROLEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355468 |

Source

|

| Record name | methyl 4-[(4-nitrobenzyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-nitrobenzyl)oxy]benzoate | |

CAS RN |

62290-45-3 |

Source

|

| Record name | Methyl 4-[(4-nitrophenyl)methoxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62290-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-[(4-nitrobenzyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)

![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B1347406.png)